molecular formula C17H22BrNO2 B130970 (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide CAS No. 196597-86-1

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide

Cat. No.: B130970
CAS No.: 196597-86-1
M. Wt: 352.3 g/mol
InChI Key: SOKCOMOZGLSICY-NSHDSACASA-N
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Description

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is a synthetic organic compound characterized by its unique structural features, including an allyl group, a bromine atom, and a hydroxy group attached to an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-indene and 2-bromoethylamine.

    Formation of Intermediate: The initial step involves the reaction of 7-allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-indene with 2-bromoethylamine under basic conditions to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperature.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and bromine groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can modulate the activity of the target proteins. The allyl group may also play a role in enhancing the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[2-[7-Allyl-5-chloro-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide: Similar structure but with a chlorine atom instead of bromine.

    (S)-N-[2-[7-Allyl-5-fluoro-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and different electronic properties can lead to distinct interactions with biological targets, potentially resulting in unique pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCOMOZGLSICY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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